Monoamine Oxidase B (MAO-B) vs. MAO-A Selectivity Profile: Distinctive Isozyme Discrimination
In a fluorescence-based assay measuring inhibition of kynuramine conversion to 4-hydroxyquinoline, 2-(3-hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid exhibited an MAO-B IC50 of 1.13 × 10^3 nM versus an MAO-A IC50 of 1.00 × 10^5 nM, yielding approximately 88-fold selectivity for MAO-B over MAO-A [1]. This selectivity profile contrasts with the pan-MAO or MAO-A-preferring inhibition observed for certain unsubstituted 2-phenylquinoline-4-carboxylic acid derivatives and represents a distinct biochemical signature relevant to applications where isozyme-selective modulation is required.
| Evidence Dimension | MAO-B vs. MAO-A inhibitory potency and selectivity ratio |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.13 × 10^3 nM; MAO-A IC50 = 1.00 × 10^5 nM; Selectivity ratio (MAO-A/MAO-B) = 88.5 |
| Comparator Or Baseline | Target compound MAO-A activity serves as internal comparator for selectivity determination |
| Quantified Difference | MAO-B inhibition is 88.5-fold more potent than MAO-A inhibition |
| Conditions | Fluorescence assay; kynuramine conversion to 4-hydroxyquinoline; 20 min incubation |
Why This Matters
This 88-fold MAO-B/MAO-A selectivity provides a defined biochemical fingerprint that enables precise experimental control in neuropharmacological studies, distinguishing this compound from non-selective 2-arylquinoline analogs.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). 2-(3-Hydroxy-4-methoxyphenyl)quinoline-4-carboxylic acid — MAO-A and MAO-B Inhibition Data. BindingDB Entry ID: 50401981. ChEMBL ID: CHEMBL1575961. View Source
